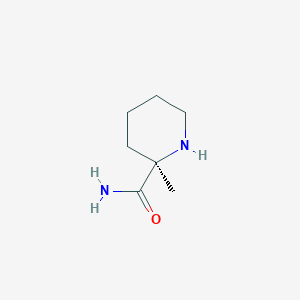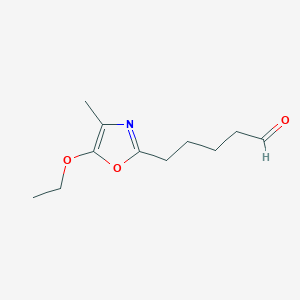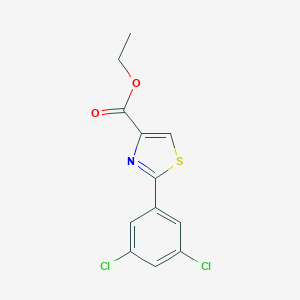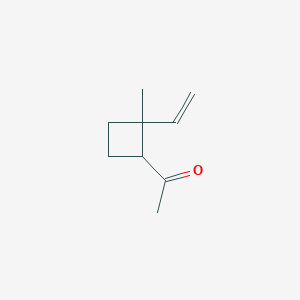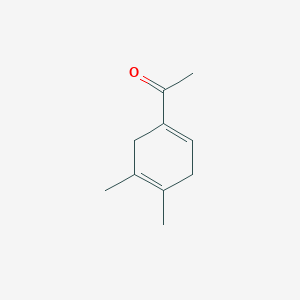
Glutamate thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glutamate thiol is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of glutamic acid and contains a thiol group (-SH) that makes it an essential component in many biochemical processes. In
Wissenschaftliche Forschungsanwendungen
Glutamate thiol has various scientific research applications, including as a reducing agent, antioxidant, and a precursor for the synthesis of glutathione. Glutathione is a tripeptide that plays a crucial role in many cellular processes, including detoxification, antioxidant defense, and protein synthesis. Glutamate thiol is also used in the synthesis of metal-binding molecules and as a chiral building block in organic synthesis.
Wirkmechanismus
The mechanism of action of glutamate thiol is based on its ability to donate a thiol group (Glutamate thiol) to other molecules. This thiol group can act as a reducing agent, scavenging free radicals and reactive oxygen species that can damage cells. Glutamate thiol can also bind to metal ions such as copper and zinc, preventing them from participating in harmful reactions.
Biochemical and Physiological Effects
Glutamate thiol has various biochemical and physiological effects, including its role in the synthesis of glutathione, which is essential for the detoxification of harmful substances in the body. Glutamate thiol also plays a role in the regulation of cellular redox balance, which is crucial for maintaining cellular homeostasis. Additionally, glutamate thiol has been shown to have anti-inflammatory effects and may play a role in the prevention of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of glutamate thiol is its ability to act as a reducing agent and antioxidant, which makes it useful for experiments involving oxidative stress or free radical damage. Glutamate thiol is also relatively stable and can be stored for long periods, making it a convenient reagent for lab experiments. However, glutamate thiol can be expensive to synthesize and may not be readily available in some labs.
Zukünftige Richtungen
There are many potential future directions for research involving glutamate thiol. One area of interest is the role of glutamate thiol in the prevention and treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of new synthetic methods for glutamate thiol that are more cost-effective and environmentally friendly. Additionally, there is potential for the use of glutamate thiol in the development of new metal-binding molecules for applications in catalysis and materials science.
Conclusion
In conclusion, glutamate thiol is a compound that has many potential applications in scientific research. Its ability to act as a reducing agent, antioxidant, and precursor for glutathione synthesis makes it a valuable reagent in many experiments. Further research is needed to fully understand the biochemical and physiological effects of glutamate thiol and its potential applications in various fields.
Synthesemethoden
Glutamate thiol can be synthesized through various methods, including chemical synthesis and enzymatic processes. Chemical synthesis involves the reaction of glutamic acid with a thiol-containing compound such as cysteine or glutathione. Enzymatic processes involve the use of enzymes such as glutathione synthetase or glutathione transferase to catalyze the formation of glutamate thiol.
Eigenschaften
CAS-Nummer |
130306-98-8 |
|---|---|
Produktname |
Glutamate thiol |
Molekularformel |
C5H11NO2S |
Molekulargewicht |
149.21 g/mol |
IUPAC-Name |
(4R)-4-amino-5-sulfanylpentanoic acid |
InChI |
InChI=1S/C5H11NO2S/c6-4(3-9)1-2-5(7)8/h4,9H,1-3,6H2,(H,7,8)/t4-/m1/s1 |
InChI-Schlüssel |
AOIHJKREJFPKDL-SCSAIBSYSA-N |
Isomerische SMILES |
C(CC(=O)O)[C@H](CS)N |
SMILES |
C(CC(=O)O)C(CS)N |
Kanonische SMILES |
C(CC(=O)O)C(CS)N |
Andere CAS-Nummern |
130306-98-8 |
Synonyme |
glutamate thiol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





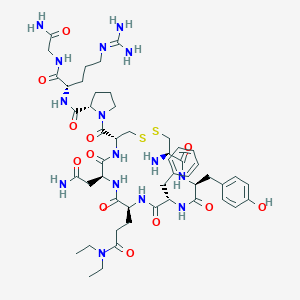

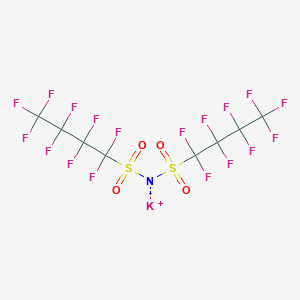
![[N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate](/img/structure/B144931.png)
